Tetraglucoside

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

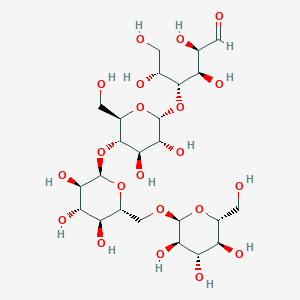

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-6(29)11(31)20(7(30)2-26)44-24-19(39)16(36)21(9(4-28)42-24)45-23-18(38)15(35)13(33)10(43-23)5-40-22-17(37)14(34)12(32)8(3-27)41-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13+,14-,15-,16+,17+,18+,19+,20+,21+,22-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKHYSDETIRMHM-CDGFVBQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956619 | |

| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35175-16-7 | |

| Record name | 63-O-α-D-Glucosylmaltotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35175-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucose tetrasaccharide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Enzymatic Synthesis of Tetraglucosides

Elucidation of Natural Biosynthetic Routes

Natural tetraglucosides are assembled through sequential enzymatic reactions within biological systems. The elucidation of these pathways involves identifying the key enzymes, understanding their mechanisms, and analyzing the metabolic context in which they operate.

The biosynthesis of tetraglucosides is primarily orchestrated by glycosyltransferases (GTs), a superfamily of enzymes that catalyze the transfer of sugar moieties from an activated donor substrate to an acceptor molecule. frontiersin.orgwikipedia.org The assembly of a tetrasaccharide chain is a stepwise process, often involving several distinct GTs, each responsible for adding a specific sugar with a precise linkage.

In the biosynthesis of glycosaminoglycans, for example, a common tetrasaccharide linker (comprising glucuronic acid, galactose, galactose, and xylose) is meticulously assembled by four different Golgi-localized glycosyltransferases. oup.com Researchers have successfully expressed and purified these enzymes, such as XylT1, β4GalT7, β3GalT6, and GlcAT-1, to study their roles. oup.com Similarly, the assembly of the tetrasaccharide repeating unit of the Escherichia coli O77 O-antigen involves the sequential action of two mannosyltransferases, WbaD and WbaC, which have been characterized in vitro. nih.gov

In plants, specific UDP-glycosyltransferases (UGTs) are responsible for creating complex glycosides. For instance, the biosynthesis of the tetraglycoside polyphyllin II in Trillium tschonoskii involves the enzyme UGT738A3, which has been identified and characterized. biorxiv.org In Neisseria elongata, a unique tetrasaccharide is generated by the successive actions of several Pgl glycosyltransferases, including orthologues of PglB, PglC, PglD, and PglH, along with the newly characterized PglG, which was identified as a functional glycosyltransferase. asm.org The structural characterization of these enzymes, often through X-ray crystallography and NMR spectroscopy, is fundamental to understanding the molecular mechanisms behind the synthesis of these complex oligosaccharides. frontiersin.org

Table 1: Examples of Characterized Glycosyltransferases in Tetrasaccharide Assembly

| Enzyme/System | Organism | Function | Reference |

|---|---|---|---|

| XylT1, β4GalT7, β3GalT6, GlcAT-1 | Homo sapiens (human) | Stepwise assembly of the common glycosaminoglycan tetrasaccharide linker. | oup.com |

| WbaD, WbaC | Escherichia coli O77 | Sequential mannosyl transfer to form a tetrasaccharide repeating unit of the O-antigen. | nih.gov |

| PglB, C, D, H, G | Neisseria elongata | Successive glycosylation steps to form an O-linked tetrasaccharide. | asm.org |

Glycosyltransferases typically exhibit high specificity for both the donor and acceptor substrates, which ensures the precise construction of glycan structures. frontiersin.orgsigmaaldrich.com This specificity was once summarized by the "one enzyme–one linkage" concept, although subsequent research has shown that some GTs can accept analog donors or display a degree of acceptor promiscuity. sigmaaldrich.comsigmaaldrich.com The catalytic mechanism of Leloir glycosyltransferases, which use nucleotide sugars as donors, involves the transfer of the sugar moiety to the acceptor, a process that can either invert or retain the stereochemistry at the anomeric carbon. nih.govmdpi.com

Studies on the four glycosyltransferases that synthesize the glycosaminoglycan linker peptide revealed they could be used sequentially to produce the native tetrasaccharide linker on fluorescent peptides. oup.com The resulting tetrasaccharide peptides were then readily accepted as substrates by the subsequent enzyme, EXTL3, demonstrating the precise substrate recognition in the pathway. oup.com Similarly, the characterization of the E. coli O77 mannosyltransferases WbaD and WbaC confirmed their specific roles in forming Man(α1-3)GlcNAc and Man(α1-2)Man linkages, respectively, in a tandem reaction to build the tetrasaccharide. nih.gov

The substrate specificity of GTs can also be modulated. For example, the β(1→4)Galactosyltransferase (β(1→4)GalT) normally transfers galactose to N-acetyl-D-glucosamine (GlcNAc). However, when it forms a complex with α-lactalbumin, its acceptor specificity switches to D-glucose. sigmaaldrich.comnih.gov This high degree of regio- and stereoselectivity makes GTs powerful tools, as they can incorporate unprotected sugar precursors and avoid the need for complex chemical protecting groups. sigmaaldrich.com

The production of tetraglucosides in a biological system is dependent on the availability of activated sugar donors, most commonly nucleotide sugars like UDP-glucose. nih.govtum.de The synthesis of these precursors is integrated into the organism's central metabolism. Therefore, understanding the flow of metabolites, or metabolic flux, is essential for elucidating the complete biosynthetic pathway. creative-proteomics.com

Metabolic flux analysis (MFA), often using 13C-labeled substrates, is a powerful technique to quantify the carbon flow through various metabolic pathways. mdpi.complos.org This method can reveal how central metabolic pathways, such as the pentose phosphate pathway (PPP) and the TCA cycle, are regulated to supply the necessary precursors and energy (e.g., ATP and NADPH) for glycosylation. plos.orgfrontiersin.org For example, MFA has been used to show that overexpression of certain genes can enhance the flux through the PPP and TCA cycle, leading to increased production of glycosylated products by boosting the supply of precursors and cofactors. frontiersin.org Analysis of precursor metabolism helps identify potential bottlenecks in the biosynthetic pathway, which can be targeted through metabolic engineering to improve the yield of the desired tetraglucoside. frontiersin.org

Substrate Specificity and Mechanistic Studies of this compound Biosynthesis

Chemoenzymatic and Enzymatic Synthesis Strategies for Tetraglucosides

Beyond natural biosynthesis, tetraglucosides can be synthesized in vitro using enzymatic and chemoenzymatic approaches. These methods leverage the specificity of enzymes to overcome challenges associated with purely chemical synthesis, such as the need for extensive protecting group manipulations. sigmaaldrich.comnih.gov

Glycosyltransferases are highly effective tools for the enzymatic synthesis of oligosaccharides due to their inherent regio- and stereospecificity, which leads to high yields of specific products. sigmaaldrich.comresearchgate.net In a process known as transglycosylation, GTs transfer a sugar moiety from a donor to an acceptor molecule. wikipedia.orgmdpi.com This approach is a cornerstone of chemoenzymatic synthesis, where chemical methods are combined with enzymatic reactions to produce complex glycans and glycoconjugates. nih.govnih.govescholarship.org

For instance, a chemoenzymatic strategy was used to create a glycopeptide containing a tetrasaccharide moiety by sequentially using α(2→3)sialyltransferase and α(2→3)-fucosyltransferase on a galactose-modified oligopeptide. sigmaaldrich.com The promiscuity of some bacterial glycosyltransferases has been exploited to build a universal tetrasaccharide core, which can then be extended to generate diverse, complex oligosaccharides. researchgate.net Multi-step one-pot multienzyme (MSOPME) systems have also been engineered for the efficient synthesis of complex glycosphingolipids, where multiple glycosyltransferases work in concert to build the glycan chain without isolating intermediates. escholarship.org Despite their utility, the high cost and limited availability of the required nucleotide sugar donors can be a constraint for large-scale production using GTs. nih.govresearchgate.net

Glycosidases, enzymes that typically catalyze the hydrolysis of glycosidic bonds, can also be used for their synthesis under specific conditions. nih.gov In a kinetically controlled approach known as transglycosylation, a glycosidase transfers a sugar from a donor to an acceptor other than water. mdpi.comfrontiersin.orgnih.gov This method offers an alternative to using glycosyltransferases, particularly because glycosidases are often more stable and readily available, and their donors can be simpler carbohydrates instead of expensive nucleotide sugars. chimia.chmdpi.com

However, glycosidase-catalyzed synthesis presents its own challenges. The reaction is a competition between the acceptor and water, and the newly formed product can also act as a substrate for hydrolysis by the same enzyme. mdpi.com This often leads to lower yields (typically 40-60% in optimal cases) and a mixture of products with different regioselectivities, which complicates purification. sigmaaldrich.commdpi.com For example, early attempts to synthesize α-Gal trisaccharides using glycosidase-catalyzed transglycosylation resulted in poor yields and regioselectivity. sigmaaldrich.com Cyclodextrin glucanotransferases (CGTases), a type of transglycosidase, have been used to produce various glucosides, including tetraglucosides, but they often generate a homologous series of products with varying degrees of polymerization, which requires further processing to isolate the desired compound. mdpi.comacs.orgresearchgate.net

Table 2: Comparison of Enzymatic Synthesis Strategies for Tetraglucosides

| Feature | Glycosyltransferase-Mediated Synthesis | Glycosidase-Catalyzed Synthesis |

|---|---|---|

| Enzyme Type | Glycosyltransferase (EC 2.4) | Glycosidase (EC 3.2) |

| Donor Substrate | Activated nucleotide sugars (e.g., UDP-glucose) | Simple, activated glycosides or oligosaccharides |

| Specificity | High regio- and stereospecificity | Often lower regioselectivity, can produce mixtures |

| Yield | Generally high | Moderate, limited by competing hydrolysis |

| Key Advantage | Produces a single, well-defined product structure. sigmaaldrich.com | Uses more stable enzymes and less expensive donors. chimia.ch |

| Key Limitation | High cost and limited availability of nucleotide donors. researchgate.net | Lower yields and potential for product mixtures. sigmaaldrich.com |

Enzyme Engineering and Directed Evolution for Enhanced this compound Synthesis

The primary goal of engineering glycosyltransferases—the enzymes that catalyze the formation of glycosidic bonds—is to control the precise addition of glucose units to an acceptor molecule. Directed evolution strategies can generate vast libraries of enzyme mutants, which are then screened for higher efficiency or altered product profiles. nih.gov Key techniques in generating this genetic diversity include:

Random Mutagenesis: Introducing random mutations across a gene, for example, through error-prone PCR.

Site-Directed Mutagenesis: Targeting specific amino acid residues for mutation, often based on structural information or homology modeling. A notable approach is Combinatorial Active-site Saturation Testing (CAST), which focuses on mutating residues in the enzyme's binding pocket to reshape it for new substrates or improved selectivity. mpg.de

Gene Shuffling: Recombining fragments of homologous genes to create chimeric enzymes with novel properties. nih.gov

A practical application of these principles can be observed in the production of steviol glycosides, where specific glucosylation steps are required to build molecules like Rebaudioside D and Rebaudioside M. In this context, this compound intermediates can be formed. Research has shown that mutations in UDP-glucosyltransferase (UGT) enzymes can significantly alter the product distribution. For instance, specific mutations in a UGT from Stevia rebaudiana were found to decrease the formation of a this compound byproduct while enhancing the yield of the desired Rebaudioside D and M. google.com This demonstrates the power of enzyme engineering to fine-tune glycosylation pathways and optimize the synthesis of specific glycosides.

The table below summarizes findings from engineering a UDP-glucosyltransferase, highlighting how specific mutations can alter product ratios, effectively reducing this compound byproducts.

Table 1: Examples of UDP-Glucosyltransferase Mutations and Their Effect on Steviol Glycoside Production Data derived from research on engineering UGTs for Rebaudioside D and M synthesis. google.com

| Original Enzyme | Mutation(s) | Host Organism | Key Finding |

| Wild Type UGT | None | E. coli | Baseline production with a certain level of this compound byproduct. |

| UGT Variant 1 | T146G | E. coli | Showed a significant increase in the ratio of Rebaudioside M to Rebaudioside D. |

| UGT Variant 2 | S283N | E. coli | Resulted in a 40-50 fold increase in the RebD/RebM ratio over wild type. |

| UGT Variant 3 | L257R | E. coli | Demonstrated higher Rebaudioside D production. |

| UGT Variant 4 | L257R, S389F | E. coli | The combination of mutations further enhanced Rebaudioside D production compared to the single L257R mutant. |

Design and Optimization of Bioreactors for this compound Production

The large-scale enzymatic synthesis of tetraglucosides necessitates the use of bioreactors, which provide a controlled environment for the biocatalytic process. The design and optimization of these reactors are critical for maximizing product yield, purity, and economic feasibility. uminho.pt Key criteria for bioreactor design include ensuring adequate mass and heat transfer, efficient mixing to facilitate enzyme-substrate interaction, and minimizing shear stress that could denature the enzyme. uminho.pt

Several bioreactor configurations are employed for oligosaccharide synthesis, with Stirred Tank Bioreactors (STBRs) and Membrane Bioreactors (MBRs) being the most common. uminho.pt

Stirred Tank Bioreactors (STBR): These are the conventional choice, utilizing mechanical agitation for mixing. While effective, the high energy consumption and potential for high shear stress are notable drawbacks. uminho.pt

Membrane Bioreactors (MBR): MBRs integrate the enzymatic reaction with a membrane separation process. This allows for the continuous removal of products and retention of the enzyme in the reactor, which can increase conversion rates, especially in product-inhibited reactions, and facilitate enzyme recycling. mdpi.com Studies on galacto-oligosaccharide (GOS) synthesis have shown that using an MBR can increase production by 60% compared to reactions without simultaneous product permeation. mdpi.com

Optimization of operational parameters is crucial for maximizing productivity. These parameters include temperature, pH, agitation speed, substrate concentration, and enzyme loading. uminho.ptk-state.edu For instance, in the production of fructo-oligosaccharides (FOS), optimal conditions in a bioreactor were found to be a temperature of 31°C and a pH of 6.2 to achieve maximum hydrolysis. nih.gov Similarly, for GOS synthesis in a ceramic membrane reactor, the highest yield was achieved with a high initial lactose concentration (30% w/w) and a transmembrane pressure of 2 bar. k-state.edu

The table below outlines key operational parameters and their optimized values for oligosaccharide synthesis in different bioreactor systems.

Table 2: Optimized Operational Parameters for Oligosaccharide Synthesis in Bioreactors Data compiled from studies on FOS and GOS production. mdpi.comuminho.ptk-state.edunih.gov

| Oligosaccharide | Bioreactor Type | Parameter | Optimized Value | Reference |

| Fructo-oligosaccharides (FOS) | Stirred Tank Bioreactor | Temperature | 31 °C | nih.gov |

| Fructo-oligosaccharides (FOS) | Stirred Tank Bioreactor | pH | 6.2 | nih.gov |

| Fructo-oligosaccharides (FOS) | Stirred Tank Bioreactor | Agitation Speed (purified enzyme) | 550 rpm | uminho.pt |

| Galacto-oligosaccharides (GOS) | Ceramic Membrane Bioreactor | Initial Substrate Conc. | 30% (w/w) | k-state.edu |

| Galacto-oligosaccharides (GOS) | Ceramic Membrane Bioreactor | Temperature | 40 °C | k-state.edu |

| Galacto-oligosaccharides (GOS) | Ceramic Membrane Bioreactor | Trans-membrane Pressure | 2 bar | k-state.edu |

| Galacto-oligosaccharides (GOS) | Membrane Bioreactor | Pressure | 24 bar | mdpi.com |

Genetic and Metabolic Engineering Approaches for this compound Overproduction

Beyond engineering the synthesizing enzymes, the host organism itself can be modified through genetic and metabolic engineering to enhance the production of target molecules like tetraglucosides. nih.gov This discipline involves the targeted redirection of metabolic fluxes within a cell to increase the availability of precursors, reduce the formation of byproducts, and efficiently channel metabolites towards the desired product. tudelft.nl These strategies are crucial for developing economically viable microbial cell factories for industrial-scale production.

Key strategies in metabolic engineering for overproduction include:

Enhancing Precursor Supply: The synthesis of tetraglucosides requires a sufficient supply of activated sugar donors (e.g., UDP-glucose) and acceptor molecules. Genetic modifications can be made to upregulate the expression of key enzymes in the precursor biosynthesis pathways. For example, engineering the central carbon metabolism can increase the flux towards glucose-6-phosphate, a key precursor for UDP-glucose. tudelft.nl

Blocking Competing Pathways: Metabolic flux that would otherwise be diverted to competing pathways can be redirected towards this compound synthesis. This is achieved by knocking out or downregulating genes that encode enzymes for byproduct formation. tudelft.nl For instance, in the production of naringenin, eliminating phenylpyruvate decarboxylase activity reduced byproduct formation and significantly increased the final titer. tudelft.nl

Heterologous Pathway Expression: When the host organism (like E. coli or Saccharomyces cerevisiae) does not naturally produce the desired compound or enzymes, the necessary genes from other organisms can be introduced. tudelft.nl For this compound synthesis, this involves expressing highly efficient glycosyltransferases.

Dynamic Pathway Regulation: To avoid metabolic burden on the host cell, which can compromise growth and stability, dynamic regulation systems can be implemented. acs.org Quorum sensing-based systems, for example, can activate the production pathway only when the cell culture reaches a high density, balancing growth with synthesis and leading to improved final titers. acs.org

Combinatorial Engineering: This approach involves generating and screening large libraries of metabolic pathway variants to identify combinations of genetic modifications that lead to stable overproduction. biorxiv.org This has been successfully used to produce lycopene in cyanobacteria from CO2, demonstrating its power to overcome trade-offs between productivity and genetic stability. biorxiv.org

Engineering Corynebacterium glutamicum for the overproduction of protocatechuate (PCA) provides a relevant model. By simultaneously engineering native and heterologous biosynthetic pathways and blocking PCA consumption, researchers achieved a final PCA concentration of 82.7 g/L. nih.gov Similar multi-faceted approaches could be applied to develop a robust platform for this compound overproduction.

The table below provides examples of genetic and metabolic engineering strategies used to increase the yield of various value-added compounds.

Table 3: Genetic and Metabolic Engineering Strategies for Metabolite Overproduction Examples drawn from engineering various microbial production hosts. tudelft.nlnih.gov

| Target Product | Host Organism | Engineering Strategy | Genetic Target(s) | Outcome |

| Naringenin | Saccharomyces cerevisiae | Deregulate precursor synthesis, reduce byproduct formation, increase gene copy number | Aro3, Aro4 (deregulation); Aro10, Pdc5, Pdc6 (deletion); Chalcone synthase (overexpression) | 80-fold increase in extracellular naringenin titers. tudelft.nl |

| Protocatechuate (PCA) | Corynebacterium glutamicum | Enhance precursor flux, block product consumption, co-utilize native and heterologous pathways | Shikimate pathway (enhancement); qsuB (overexpression); Introduction of chorismate pyruvate lyase | Achieved 82.7 g/L of PCA. nih.gov |

| Adipoyl-7-ACCCA | Penicillium chrysogenum | Introduce heterologous pathway | Genes for carbamoylated cephalosporin synthesis | Production of a novel semi-synthetic antibiotic precursor. tudelft.nl |

Chemical Synthesis Methodologies for Tetraglucosides

Stereoselective Glycosylation Approaches for Tetraglucoside Assembly

Stereoselective glycosylation is the cornerstone of oligosaccharide synthesis, aiming to control the anomeric configuration (α or β) of the newly formed glycosidic linkage. Achieving high stereoselectivity is often challenging, as the outcome is influenced by various factors including the reactivity of glycosyl donors, temperature, solvent, and the presence of additives. rsc.orgntu.edu.sg While the formation of 1,2-trans glycosides is often facilitated by neighboring group participation from a C-2 acyl protecting group, which directs the attack to the opposite face, the synthesis of 1,2-cis glycosides remains a more difficult endeavor, often yielding anomeric mixtures. rsc.orgfrontiersin.orgnih.gov Recent advances have focused on developing methods for both 1,2-trans and 1,2-cis linkages, with particular attention to challenging structures like α-glucosides and β-mannosides. frontiersin.orgnih.gov

Protecting Group Strategies in Complex Oligosaccharide Synthesis

Protecting groups are indispensable in oligosaccharide synthesis, serving not only to temporarily mask specific hydroxyl or amino functionalities but also to modulate the reactivity of coupling partners and influence the regioselectivity and stereoselectivity of glycosylation reactions. researchgate.net The strategic placement and selective removal of protecting groups are critical for the success of a synthetic campaign, as they dictate the reactivity of the monosaccharide building blocks and the stereochemical outcome of glycosylations. universiteitleiden.nluniversiteitleiden.nlwiley-vch.de

Various types of protecting groups are employed, each with distinct properties and removal conditions, allowing for orthogonal deprotection strategies. Common types include:

Silyl ethers: Such as diethylisopropylsilyl (DEIPS), used as temporary groups. universiteitleiden.nlacs.org

Acyl esters: Including acetyl, levulinoyl (Lev), pivaloyl, and benzoyl esters. Benzoyl esters, being electron-withdrawing, can reduce donor reactivity, while pivaloyl esters offer greater stability but require harsher deprotection. rsc.orguniversiteitleiden.nlwiley-vch.de

Benzyl ethers: Widely used as permanent protecting groups due to their stability to both acidic and basic conditions and their removal by catalytic hydrogenation. wiley-vch.de Substituted benzyl ethers like p-methoxybenzyl (PMB) and 2-naphthylmethyl (Nap) ethers can also be used as acid-labile temporary protecting groups. universiteitleiden.nluniversiteitleiden.nl

Acetals and Ketals: Such as benzylidene acetals and silylidene ketals, which can mask diols. wiley-vch.de

The choice of protecting groups at specific positions, particularly at C-2, significantly impacts the anomeric selectivity. Protecting groups capable of neighboring group participation typically lead to 1,2-trans glycosides. nih.govresearchgate.net Conversely, non-participating groups are essential for achieving 1,2-cis linkages. frontiersin.org Innovations in protecting group chemistry continue to focus on developing new groups that offer enhanced orthogonality, milder deprotection conditions, and better control over stereoselectivity, including strategies for automated synthesis. universiteitleiden.nluniversiteitleiden.nlumsl.edu

Glycosyl Donor and Acceptor Design for this compound Linkage Formation

The design of glycosyl donors and acceptors is fundamental to efficient and stereoselective this compound synthesis. A glycosyl donor is a saccharide unit with a suitable leaving group at its anomeric position, which becomes activated during the reaction to form an electrophilic anomeric carbon. wikipedia.orgwikipedia.org Glycosyl acceptors, on the other hand, possess an unprotected nucleophilic hydroxyl group that attacks the activated anomeric carbon, forming the glycosidic bond. wikipedia.org

Common types of leaving groups on glycosyl donors include:

Halides: Such as glycosyl chlorides, which are readily prepared and can be activated under catalytic conditions. chinesechemsoc.org

Thioglycosides: Widely used due to their stability and tunable reactivity, activated by reagents like N-iodosuccinimide (NIS) and triflic acid (TfOH). wikipedia.orgd-nb.info

Trichloroacetimidates: Activated by acid catalysis. wikipedia.orgacs.org

Esters: Such as acetates and benzoates, which can be promising donors, though simple esters may require stoichiometric promoters. researchgate.netntu.edu.sg

The reactivity of glycosyl donors is heavily influenced by their protecting group patterns, leading to the "armed-disarmed-superarmed" concept. Benzylated donors are considered "armed" due to their electron-donating benzyl ethers, making them more reactive. Benzoylated donors are "disarmed" because electron-withdrawing benzoyl esters reduce their reactivity. "Superarmed" donors, often protected with bulky silyl groups, adopt conformations that enhance reactivity. This differential reactivity allows for selective coupling in one-pot syntheses. wikipedia.org The precise design of both donor and acceptor, including their protecting group patterns and the nature of the anomeric leaving group, is crucial for controlling the regioselectivity and stereoselectivity of each glycosylation step in the assembly of a this compound. rsc.org

Catalytic and Stoichiometric Methods in Glycosylation Reactions

Glycosylation reactions can be broadly categorized into stoichiometric and catalytic methods, each with distinct advantages and limitations in the synthesis of tetraglucosides.

Stoichiometric Methods: Traditional glycosylation methods often rely on stoichiometric amounts of promoters, such as silver or mercury salts (e.g., Koenigs-Knorr method), or strong Lewis acids. chinesechemsoc.org While effective, these methods can lead to the accumulation of byproducts, necessitate harsh reaction conditions, and may pose environmental concerns due to the use of heavy metals. chinesechemsoc.org For instance, O-glycosyl imidates, while acid-catalyzed, often require stoichiometric amounts of promoters. rsc.org

Catalytic Methods: The development of catalytic glycosylation methods represents a significant advancement, offering enhanced chemoselectivity, milder reaction conditions, and improved atom economy by minimizing waste. chinesechemsoc.orgresearchgate.net These methods typically employ a catalytic amount of an activator to promote the formation of the glycosidic bond. Examples include:

Lewis Acid Catalysis: Lewis acids like FeCl₃ can efficiently activate glycosyl chlorides or N-phenyltrifluoroacetimidates to produce oligosaccharides with good yields and stereoselectivity. nih.govumsl.educhinesechemsoc.org

Gold Catalysis: Gold(I) catalysts have been shown to smoothly activate monosaccharide donors under anhydrous conditions, leading to high yields.

Palladium Catalysis: Palladium(II) complexes can serve as Lewis acids to activate glycosyl chloride donors, promoting the formation of oxocarbenium ion intermediates for efficient O- and N-glycoside synthesis. chinesechemsoc.org

Organocatalysis: Some glycosyl chlorides can be activated by urea or thiourea-based organocatalysts. chinesechemsoc.org

Strain-Release Glycosylation: A novel catalytic method involves the activation of glycosyl esters driven by the ring-strain release of an intramolecularly incorporated donor-acceptor cyclopropane, allowing for efficient construction of glycosidic bonds with catalytic amounts of promoters. ntu.edu.sg

Convergent and Divergent Synthetic Strategies for Tetraglucosides

In the synthesis of complex oligosaccharides like tetraglucosides, both convergent and divergent synthetic strategies are employed to efficiently assemble the desired molecular architecture.

Convergent Synthesis: This strategy involves synthesizing smaller, pre-assembled oligosaccharide blocks (e.g., disaccharides or trisaccharides) and then coupling these larger fragments together in a final glycosylation step. knu.edu.af This approach is often favored for its efficiency in building complex, branched structures, as it reduces the total number of individual glycosylation steps and allows for purification of intermediates at earlier, less complex stages. For instance, the synthesis of a sulfated lanostane-type tetraglycoside has been approached using convergent strategies. acs.org A robust glycosylation protocol for 1,2-trans-β-D- or α-L-glycosidic linkages has enabled the convergent synthesis of complex triterpene saponins. nih.gov The successful preparation of a β(1→6) this compound equipped with a propargylic linker, ready for conjugation, has also been achieved through a polyol multiglycosylation method which can be considered a convergent approach. researchgate.net

Divergent Synthesis: In contrast, divergent synthesis begins with a single monosaccharide unit and progressively adds more monosaccharide units one by one in a linear fashion. researchgate.net While conceptually simpler for linear chains, this method can become less efficient for highly branched or very long oligosaccharides due to the accumulation of protecting group manipulations and purification steps at each stage. However, it allows for the generation of diverse structures from a common starting material. acs.org

Polymer-Supported and Automated Glycan Assembly (AGA) for Tetraglucosides

The synthesis of complex oligosaccharides in solution often involves laborious purification steps after each glycosylation, limiting throughput and scalability. To address these challenges, polymer-supported synthesis and Automated Glycan Assembly (AGA) have emerged as powerful methodologies for the efficient preparation of tetraglucosides and other glycans.

Polymer-Supported Synthesis: In this approach, the growing oligosaccharide chain is covalently attached to an insoluble polymeric support (e.g., Merrifield polystyrene resin). nih.govnih.gov This allows for easy removal of excess reagents and byproducts by simple filtration and washing, eliminating the need for chromatographic purification of intermediates. An efficient polymer-supported oligosaccharide synthesis approach using branched and high-molecular-weight PEG derivatives in combination with nanofiltration has been applied to the preparation of a this compound. nih.gov

Automated Glycan Assembly (AGA): AGA represents a significant leap forward, adapting principles from automated peptide and oligonucleotide synthesis to carbohydrate chemistry. nih.govnih.govglycoforum.gr.jpresearchgate.net It involves the iterative execution of a series of protocols on a solid support, typically including:

Acidic Wash: To prepare the resin for the next step. d-nb.info

Glycosylation: Coupling of a monosaccharide building block (glycosyl donor) to the growing chain on the resin (glycosyl acceptor). d-nb.info

Capping: To prevent unreacted hydroxyl groups from reacting in subsequent steps. d-nb.info

Deprotection: Removal of temporary protecting groups to expose a new hydroxyl group for the next glycosylation. d-nb.info

Challenges and Innovations in Complex this compound Chemical Synthesis

Despite significant progress, the chemical synthesis of complex oligosaccharides, including tetraglucosides, continues to face several inherent challenges:

Stereocontrol: Achieving exclusive formation of either α or β glycosidic linkages, especially 1,2-cis linkages, remains difficult and often leads to anomeric mixtures. wikipedia.orgrsc.orgfrontiersin.orgnih.gov

Regioselectivity: Carbohydrates possess multiple hydroxyl groups with similar reactivity, making it challenging to selectively functionalize a specific position. researchgate.netwiley-vch.de

Protecting Group Management: The need for extensive protecting group manipulations (introduction and removal) adds numerous steps to the synthesis, increasing complexity, time, and cost. Incomplete deprotection or residual protecting groups can also affect the final product's properties. nih.govuniversiteitleiden.nlbeilstein-journals.org

Scalability and Efficiency: Traditional methods can be time-consuming, inefficient, and may result in low yields, particularly for longer oligosaccharide chains. umsl.eduresearchgate.net

Purification: The purification of intermediates and final products, especially in solution-phase synthesis, is often laborious and can introduce reproducibility issues. researchgate.net

Reactivity of Building Blocks: Some monosaccharide building blocks exhibit poor reactivity or limited stereocontrol, posing bottlenecks in the synthesis. beilstein-journals.org

Innovations are continuously addressing these challenges:

New Catalytic Methods: The development of highly efficient and stereoselective catalytic glycosylation reactions, including those utilizing Lewis acids, gold, or palladium catalysts, offers milder conditions and improved atom economy. umsl.educhinesechemsoc.orgresearchgate.netntu.edu.sg

Simplified Protecting Group Strategies: Research focuses on developing new protecting groups that allow for easier and more selective removal, or even "protection-free" glycosylation approaches. ntu.edu.sgresearchgate.netuniversiteitleiden.nl

Convergent and Automated Strategies: The adoption of convergent synthesis and Automated Glycan Assembly (AGA) significantly streamlines the assembly process, reduces manual labor, and improves throughput, making complex tetraglucosides more accessible. d-nb.infonih.govnih.govresearchgate.netmpg.de

Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic methods offers a powerful hybrid approach to overcome some limitations, leveraging the high specificity of enzymes. nih.govbeilstein-journals.org

Computational Methods: The use of computational tools is increasingly aiding in the design of target molecules and efficient synthetic pathways. nih.govrroij.com

These ongoing innovations are crucial for advancing the field of synthetic glycochemistry, making the preparation of defined tetraglucosides and other complex glycans more routine and accessible for biological research and pharmaceutical applications.

Advanced Analytical and Structural Elucidation Techniques for Tetraglucosides

Glycomics Approaches for Tetraglucoside Profiling and Identification

Glycomics, the comprehensive study of glycans (carbohydrates) within biological systems, plays a crucial role in understanding the structure, function, and regulation of these complex molecules. For tetraglucosides, which are oligosaccharides composed of four glucose units, glycomics approaches are indispensable for their profiling, identification, and detailed structural elucidation. These approaches leverage a combination of advanced analytical techniques to unravel the intricate details of their composition, sequence, linkage, and branching patterns numberanalytics.comcreative-proteomics.comnih.gov.

Mass Spectrometry (MS) in this compound Profiling

Mass spectrometry is a cornerstone of glycomics, offering high sensitivity, accuracy, and resolution for the analysis of glycans, including tetraglucosides merckmillipore.commerckmillipore.comnih.govnih.gov. It is widely used to determine the molecular weight, elemental composition, and structural features of these compounds.

Ionization Techniques : Common ionization methods include Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) nih.govnih.govcreative-proteomics.comnih.gov. ESI-MS is often coupled online with liquid chromatography (LC-ESI-MS) for separating complex mixtures before analysis, while MALDI-TOF MS is a high-throughput method often used for profiling released glycans nih.govnih.gov.

Fragmentation (MS/MS and MSn) : Tandem mass spectrometry (MS/MS or MSn) is critical for obtaining structural information. By fragmenting the precursor ions, characteristic reporter ions and product ions are generated, which provide insights into the monosaccharide sequence, glycosidic linkages, and branching points nih.govnih.govnih.govthermofisher.com. Permethylation, a common derivatization technique, can enhance fragmentation patterns, yielding more detailed linkage and branching information nih.govthermofisher.com.

Illustrative Data Table 1: Hypothetical Mass Spectrometry Data for a this compound Isomer

This table illustrates the type of information that might be obtained from a mass spectrometry experiment for a hypothetical this compound, showing different fragmentation ions that help in structural assignment. The exact m/z values would depend on the specific isomer and derivatization.

| Ion Type (m/z) | Proposed Composition (Hexose units) | Interpretation |

| [M+Na]+ | (Glc)4 | Parent ion (sodium adduct) |

| Y3 | (Glc)3 | Loss of one glucose unit from non-reducing end |

| B3 | (Glc)3 | Fragment from reducing end |

| Y2 | (Glc)2 | Loss of two glucose units from non-reducing end |

| B2 | (Glc)2 | Fragment from reducing end |

| Y1 | (Glc)1 | Loss of three glucose units from non-reducing end |

| B1 | (Glc)1 | Fragment from reducing end |

| Cross-ring ions | Specific fragments | Indicates linkage positions (e.g., 0,2A, 0,3A, 0,4A) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Key NMR Experiments :

1D NMR (¹H, ¹³C) : Provides initial insights into the number of sugar residues, anomeric protons, and carbon signals. The anomeric region (typically 4.5-5.5 ppm for ¹H) is particularly informative for determining the number and type of glycosidic linkages nih.gov.

2D NMR (COSY, TOCSY, HSQC, HMBC) : These multidimensional experiments are crucial for assigning specific proton and carbon signals to individual glucose residues and for establishing connectivity across glycosidic bonds. For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal correlations between anomeric protons and carbons across the glycosidic linkage, directly confirming the linkage positions glycopedia.eu.

Illustrative Data Table 2: Hypothetical ¹H NMR Chemical Shifts for a Linear this compound (e.g., Cellotetraose)

This table provides an example of characteristic ¹H NMR chemical shifts for the anomeric protons of a linear this compound, which are key for identifying individual glucose units and their linkages. Chemical shifts are highly sensitive to the local chemical environment and linkage type.

| Glucose Residue | Anomeric Proton (H1) Chemical Shift (ppm) | Anomeric Carbon (C1) Chemical Shift (ppm) | Interpretation |

| Glc-A (non-reducing end) | ~4.60 (d) | ~103.0 | β-linked, terminal |

| Glc-B | ~4.55 (d) | ~103.5 | β-linked, internal |

| Glc-C | ~4.58 (d) | ~103.2 | β-linked, internal |

| Glc-D (reducing end) | ~5.20 (d) / ~4.65 (d) | ~92.0 / ~96.0 | α/β anomers of reducing end |

Note: The exact chemical shifts are illustrative and would vary depending on the specific this compound isomer and experimental conditions. Coupling constants (J values) for anomeric protons are also critical for determining anomeric configuration. glycopedia.eu

Chromatographic Separation Techniques

Prior to MS or NMR analysis, complex mixtures containing tetraglucosides often require separation to reduce sample complexity and improve detection sensitivity thermofisher.commdpi.comnih.gov.

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is particularly well-suited for the separation of highly polar glycans like tetraglucosides due to their numerous hydroxyl groups merckmillipore.commerckmillipore.commdpi.com. This technique separates glycans based on their hydrophilicity, allowing for the resolution of isomers that may have identical masses but different structures merckmillipore.commerckmillipore.com.

High-Performance Liquid Chromatography (HPLC) : Various HPLC modes, including reversed-phase HPLC (RP-HPLC) after derivatization, are used for glycan separation. Fluorescent labeling of glycans at their reducing end is a common strategy to enable sensitive detection with HPLC-fluorescence systems nih.govnih.gov.

Integrated Approaches and Data Analysis

Modern glycomics often employs integrated workflows combining these techniques. For example, LC-MS/MS provides both separation and detailed structural information in a single run nih.govmdpi.com. The large volume and complexity of data generated necessitate sophisticated bioinformatics tools for data processing, interpretation, and comparison against glycan databases nih.govglycopedia.euglycosmos.org. Data repositories like GlycoPOST serve as crucial platforms for sharing and accessing glycomics mass spectrometry data glycosmos.org.

The combination of high-resolution mass spectrometry with advanced NMR techniques, supported by efficient chromatographic separations and computational tools, enables comprehensive profiling and identification of diverse this compound structures, contributing significantly to our understanding of their biological roles.

Derivatization and Chemical Modification of Tetraglucoside Structures

Chemical Derivatization for Functional Enhancement

Chemical derivatization involves the direct chemical alteration of tetraglucoside molecules to impart new or enhanced functionalities. This approach is particularly valuable for analytical purposes, improving detection sensitivity and selectivity, and for creating building blocks for more complex syntheses.

One significant application of chemical derivatization is in enhancing analytical performance, especially for mass spectrometry (MS) analysis of carbohydrates. For instance, Schiff base reactions, typically reversible and with small equilibrium constants in bulk solution, have been significantly accelerated and their yields enhanced in nonvolatile microthin films. A study demonstrated that derivatization of saccharides, including maltotetraose (a this compound), with 1,2-diaminobenzene (DBPA) in microthin films achieved conversion ratios of 66.8% to 95.7% in just 20 minutes, a dramatic improvement compared to less than 0.5% in 24 hours in bulk solution. This method allows for the identification of reducing sugars in minute biological samples, such as intracellular fluid from single cells. nih.govrsc.org

Another common chemical modification is permethylation, which involves replacing active hydrogens on hydroxyl groups with methyl groups. This derivatization is widely used for structural analysis of carbohydrates, including oligosaccharides like maltotetraose, by techniques such as thin layer chromatography (TLC) and mass spectrometry. google.com

Chemical modifications can also introduce specific functional groups for further conjugation or to alter intrinsic properties. For example, hyaluronan oligosaccharides have been modified at their reducing terminus with aminobenzoic acids (e.g., 2-aminobenzoic acid, 2AA) via reductive amination. This introduces an additional carboxyl group, increasing the negative charge and altering binding affinities to proteins like CD44 and Link_TSG6. While demonstrated with hyaluronan oligosaccharides of varying lengths, the principle of introducing charged moieties to modify binding characteristics is broadly applicable to tetraglucosides. biorxiv.org

Furthermore, chemical derivatization can be employed to create advanced materials. For instance, star-like oligo-arginyl derivatives have been engineered as cell-penetration enhancers, where maltotriose (a trisaccharide) was derivatized through a multi-step chemical protocol involving amidation and esterification, followed by atom transfer radical polymerization (ATRP) to attach multiple arginine moieties. This highlights the potential to modify oligosaccharides for drug delivery applications. nih.gov

Site-selective modification of oligosaccharides is a growing area, aiming to introduce subtle structural changes to optimize efficacy, particularly for drug or vaccine development. This often involves homogeneous catalysis or supramolecular chemistry to selectively target specific hydroxyl groups or other reactive centers within the complex carbohydrate structure. acs.org

The table below summarizes key chemical derivatization methods and their applications for oligosaccharides, applicable to tetraglucosides:

Table 1: Chemical Derivatization Methods for Oligosaccharides

| Derivatization Method | Purpose/Functional Enhancement | Example Substrate (Oligosaccharide) | Key Findings/Outcome | Reference |

| Schiff Base Reaction (with DBPA) | Enhanced analytical sensitivity and selectivity for MS | Maltotetraose, Glucose, Maltose, Maltotriose | Up to 95.7% conversion in microthin films in 20 min, compared to <0.5% in 24 hours in bulk. nih.govrsc.org | nih.govrsc.org |

| Permethylation | Structural analysis (TLC, MS) | Maltotetraose, Maltotriose, Maltose | Complete derivatization for structural elucidation. google.com | google.com |

| Reductive Amination (with 2AA) | Introduction of carboxyl groups, altered binding affinity | Hyaluronan oligosaccharides (e.g., tetrasaccharide) | Increased negative charge, modulated binding to CD44 and Link_TSG6. biorxiv.org | biorxiv.org |

| Multi-step Chemical Protocol (e.g., amidation, esterification, ATRP) | Cell-penetrating enhancers, drug delivery | Maltotriose (principle applicable to tetraglucosides) | Synthesis of multi-armed oligo-arginyl derivatives for enhanced cellular uptake. nih.gov | nih.gov |

Enzymatic Modification and Glycoengineering of Tetraglucosides

Enzymatic modification and glycoengineering offer highly selective and efficient routes for modifying this compound structures under mild conditions, often overcoming the challenges associated with chemical synthesis, such as the need for extensive protecting group strategies.

Glycosyltransferases (GTs) and Glycoside Hydrolases (GHs) are the primary classes of enzymes utilized in these processes. Glycosyltransferases catalyze the transfer of sugar moieties from activated donor molecules (e.g., sugar nucleotides) to acceptor molecules, forming new glycosidic bonds with high stereo- and regioselectivity. tandfonline.commdpi.comnumberanalytics.comresearchgate.net Glycoside hydrolases, while primarily involved in breaking glycosidic bonds, can also be engineered (e.g., into glycosynthases) to catalyze the synthesis of new glycosidic linkages through transglycosylation reactions, often with improved yields by preventing product hydrolysis. mdpi.comresearchgate.netroyalsocietypublishing.orgnih.gov

A notable example involving a this compound is the enzymatic modification of starch using maltotetraose-forming amylases (MFAses). These enzymes, such as AhMFA from Atopomonas hussainii or MFAPS from Pseudomonas saccharophila, specifically hydrolyze starch to produce maltotetraose as the main product. This enzymatic modification has practical applications, for instance, in the food industry to retard starch retrogradation and improve bread quality. A study showed that treating wheat starch with AhMFA decreased its relative crystallinity and significantly reduced retrogradation enthalpy, leading to increased bread volume and delayed crumb firming. nih.govannualreviews.orgresearchgate.net

Glycoengineering, broadly defined as the design and construction of glycoproteins or glycans with specific glycosylation patterns, heavily relies on enzymatic tools. This includes:

Synthesis of specific oligosaccharides : Enzymes can be tailored to produce specific maltooligosaccharides with controlled degrees of polymerization, which can then be used as functional ingredients. researchgate.net

Glycoengineering of therapeutic proteins : Chemoenzymatic approaches, combining chemical synthesis of glycan or glycopeptide precursors with enzymatic modification using glycosyltransferases or glycosidases, are used to synthesize homogeneous glycoforms of therapeutic proteins, such as antibodies, to improve their efficacy, safety, and stability. numberanalytics.comresearchgate.netnih.govmpg.de

Enzyme engineering : Directed evolution and site-selective mutagenesis are employed to engineer glycosidases into glycosynthases with altered or improved catalytic activities and broader substrate specificities, enabling the synthesis of non-natural glycan structures. mdpi.comroyalsocietypublishing.orgnih.gov

Cell surface glycan modification : Enzymatic glycoengineering (EGE) can be used to modify glycans on cell surfaces by incorporating functionalized sugars via glycosyltransferase-mediated reactions. This technique is valuable for profiling glycans using molecular imaging and mass spectrometry, and for studies like spin labeling of cell surface sialoglycans. rsc.orgresearchgate.net

The following table highlights specific enzymatic modifications and their outcomes:

Table 2: Enzymatic Modification and Glycoengineering of Oligosaccharides

| Enzyme Type/Strategy | Target/Substrate | Outcome/Functional Enhancement | Key Findings | Reference |

| Maltotetraose-forming Amylase (AhMFA) | Wheat Starch | Increased Maltotetraose yield, retarded starch retrogradation, improved bread quality | Decreased starch crystallinity, 67.8% reduction in retrogradation enthalpy. nih.govresearchgate.net | nih.govresearchgate.net |

| Glycosyltransferases (GTs) | Various acceptors, sugar nucleotides | Stereoselective and regioselective glycosylation, glycoconjugate biosynthesis | Essential for synthesizing complex oligosaccharides and glycoconjugates; can be engineered for broader specificity. mdpi.comnumberanalytics.comresearchgate.net | mdpi.comnumberanalytics.comresearchgate.net |

| Glycoside Hydrolases (GHs) / Glycosynthases | Oligosaccharides, activated glycosyl donors | Transglycosylation for oligosaccharide synthesis, homogeneous glycoprotein production | Engineered GHs (e.g., Endo-M mutants) can transfer whole sugar chains with high yields by preventing hydrolysis. researchgate.netroyalsocietypublishing.orgnih.gov | researchgate.netroyalsocietypublishing.orgnih.gov |

| Chemoenzymatic Glycoengineering | Glycans, glycopeptides, proteins | Synthesis of homogeneous glycoproteins, improved therapeutic properties | Combines chemical synthesis of precursors with enzymatic steps for precise glycosylation patterns. numberanalytics.comresearchgate.netnih.gov | numberanalytics.comresearchgate.netnih.gov |

Synthesis of Glycoconjugates and Neoglycoconjugates Incorporating Tetraglucosides

Glycoconjugates are molecules where carbohydrates are covalently linked to other biomolecules such as proteins, lipids, or peptides. Neoglycoconjugates are synthetic glycoconjugates that often involve non-natural linkages or components. The synthesis of these complex molecules incorporating tetraglucosides is critical for elucidating biological functions, developing vaccines, and creating targeted drug delivery systems. tandfonline.comnih.govsci-hub.senih.govwgtn.ac.nzbiosyn.com

Chemical Synthesis Approaches: Traditional chemical synthesis of oligosaccharides and glycoconjugates is often challenging due to the presence of multiple hydroxyl groups requiring elaborate protecting group strategies and the difficulty in controlling stereoselectivity and regioselectivity of glycosidic bond formation. However, it offers the advantage of producing structurally defined and homogeneous products, which is crucial for biological studies. sci-hub.senih.gov

Chemoselective Ligation: This method allows for the efficient and regioselective attachment of carbohydrates to other molecules, often at the reducing end. For example, adipic acid dihydrazide (ADH, PubChem CID: 16757) has been used as a cross-linker to attach reducing oligosaccharides, including maltotetraose, to peptides. The process involves reacting the reducing sugar with ADH to form a carbohydrate-ADH conjugate, which can then be further modified and coupled to a peptide. This strategy yields homogeneous glycoconjugates. nih.gov

N-linked Glycoconjugate Synthesis: A novel method for derivatizing oligosaccharides to form synthetic N-linked glycoconjugates involves converting a glycosylamine derivative of the oligosaccharide to a haloacetylated derivative as an intermediate. This approach helps maintain the β-anomeric configuration, which is important for biological activity. google.com

Click Chemistry: "Click chemistry" reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), have revolutionized glycoconjugate synthesis due to their high efficiency, orthogonality, and mild reaction conditions. These reactions enable the rapid and robust assembly of glycoconjugates from functionalized carbohydrate building blocks and diverse scaffolds, including the creation of multivalent systems. rsc.orgnih.govresearchgate.net

Glycopeptide Synthesis with Unprotected Oligosaccharides: Strategies have been developed for the efficient synthesis of complex glycopeptides using unprotected oligosaccharides as building blocks. For instance, maltotriose has been used as a model oligosaccharide in the synthesis of glycopeptides, demonstrating methods that avoid the problematic final carbohydrate deprotection step, particularly useful for acid-sensitive oligosaccharides. acs.org

Enzymatic and Chemoenzymatic Synthesis Approaches: Enzymatic synthesis, often in combination with chemical steps (chemoenzymatic synthesis), provides a powerful alternative for glycoconjugate production, offering high specificity and milder reaction conditions. tandfonline.comnih.govnih.gov

Glycosyltransferase-mediated Conjugation: Glycosyltransferases can be used to directly transfer sugar units to various acceptors, including proteins, lipids, and small molecules, to form glycoconjugates. This is a key mechanism in the biosynthesis of natural glycoconjugates. mdpi.com

Endoglycosidase-catalyzed Transglycosylation: Microbial endoglycosidases, particularly engineered glycosynthase mutants, can efficiently transfer pre-synthesized oligosaccharide chains onto chemically synthesized peptides or proteins, leading to homogeneous and well-defined glycopeptides and glycoproteins. researchgate.net

Functionalizing Nanostructured Lipid Carriers: Oligosaccharides, such as sialylated ones, can be chemically modified (e.g., via oxime ligation or reductive amination) and then incorporated into nanostructured lipid carriers (NLCs) to functionalize their surface. This creates targeted drug delivery systems by enabling specific interactions with biological receptors. nih.gov

The synthesis of glycoconjugates incorporating tetraglucosides contributes significantly to understanding carbohydrate-protein interactions, developing carbohydrate-based vaccines (e.g., against bacterial and fungal infections), and designing novel drug delivery platforms. wgtn.ac.nzbiosyn.comnih.govmdpi.com

Table 3: Synthesis Strategies for Glycoconjugates Incorporating Oligosaccharides

| Synthesis Strategy | Description/Mechanism | Oligosaccharide Role/Example | Application/Outcome | Reference |

| Chemoselective Ligation (e.g., ADH) | Attaching reducing oligosaccharides to peptides via a linker. | Maltotetraose as a substrate | Production of homogeneous glycoconjugates in high yield. nih.gov | nih.gov |

| N-linked Glycoconjugate Synthesis | Derivatization of glycosylamine to haloacetylated intermediate for N-linkage. | Oligosaccharide (e.g., this compound) | Maintains β-anomeric configuration in synthetic N-linked glycoconjugates. google.com | google.com |

| Click Chemistry (CuAAC, SPAAC) | Highly efficient, orthogonal reactions for linking functionalized carbohydrates to scaffolds. | Functionalized carbohydrate building blocks | Synthesis of multivalent glycoconjugates, glycodendrons, and materials. rsc.orgnih.govresearchgate.net | rsc.orgnih.govresearchgate.net |

| Glycopeptide Synthesis (unprotected oligosaccharides) | Coupling of glycopeptide/peptide fragments using unprotected oligosaccharides. | Maltotriose (model for tetraglucosides) | Efficient synthesis of complex glycopeptides, avoiding deprotection. acs.org | acs.org |

| Enzymatic Transglycosylation (Endoglycosidases) | Transfer of oligosaccharide chains onto chemically synthesized peptides/proteins. | Oligosaccharide chains | Production of homogeneous glycopeptides and glycoproteins with defined structures. researchgate.net | researchgate.net |

| Functionalization of Nanostructured Lipid Carriers | Chemical modification of oligosaccharides for surface functionalization of NLCs. | Sialylated oligosaccharides (principle applicable to tetraglucosides) | Creation of targeted drug delivery systems with enhanced functionalization efficiency. nih.gov | nih.gov |

Biotechnological and Material Science Applications of Tetraglucosides Non-clinical Focus

Use in Biocatalysis and Enzyme Engineering

While the broader fields of biocatalysis and enzyme engineering extensively focus on enhancing enzyme activity, stability, and specificity for industrial applications edulll.grrsc.orgnih.gov, direct and specific research on the application of tetraglucosides as biocatalysts or as agents for enzyme engineering is limited in the current literature. Enzyme engineering aims to tailor enzymes for specific industrial needs, often involving protein engineering techniques to improve properties like thermostability, specificity, and catalytic efficiency edulll.grnih.gov. The structural stability of enzymes is influenced by interactions with their surrounding solvent molecules, and changes in the microenvironment can modulate enzyme activity and selectivity uminho.pt. Although some studies mention the high production of "tetraglucoside derivatives" through biocatalytic processes researchgate.net, this refers to tetraglucosides as products rather than active components in enzyme modification or catalytic reactions. Similarly, the crystallization of human glycogen branching enzyme 1 (GBE1) with tetra- or hepta-saccharides has been explored to understand enzyme structure and function nih.gov. However, this involves tetrasaccharides for structural analysis, and the stabilization of a mutant GBE1 was achieved with a tetra-peptide, not a this compound nih.gov. Therefore, while the general principles of enzyme engineering are well-established, explicit applications of tetraglucosides in directly enhancing enzyme function or stability within biocatalytic systems are not prominently featured in the provided research.

Applications as Detergents and Surfactants for Membrane Protein Research

Tetraglucosides have emerged as significant tools in membrane protein research, particularly as detergents and surfactants for solubilization and stabilization. Conventional detergents often have limitations in maintaining the integrity and long-term stability of membrane proteins, especially unstable eukaryotic membrane proteins and complexes acs.orgresearchgate.netnih.gov. To address this, novel amphiphiles with enhanced protein-stabilizing abilities are continuously being developed acs.orgresearchgate.nettsijournals.com.

A notable class of these novel agents includes malonate-derived this compound detergents (MTGs), which feature four glucoside units acs.orgresearchgate.netnih.gov. Studies have demonstrated that certain MTGs consistently confer enhanced stability to various membrane proteins, including G-protein coupled receptors (GPCRs) and transporters, when compared to widely used conventional detergents like n-dodecyl-β-D-maltoside (DDM) and octyl glucose neopentyl glycol (OGNG) acs.orgresearchgate.netnih.govresearchgate.netacs.org. The design of MTGs allows for longer alkyl chains due to the presence of four glucosides, which is believed to be beneficial for protein stability by enhancing compatibility between the detergent's alkyl chain length and the hydrophobic widths of membrane proteins nih.gov.

Another related development includes tris(hydroxymethyl)aminomethane linker-bearing triazine-based triglucosides (TTGs), where specific variants like TTG-C10 have shown superior efficacy in stabilizing membrane proteins and preserving their ligand-binding ability compared to DDM and even lauryl maltose neopentyl glycol (LMNG) nih.gov. This highlights the general advantage of polyglucosides in maintaining membrane protein integrity. Furthermore, technical mixtures of sugar-based surfactants, which can contain mono-, tri-, and tetraglucosides, have been explored for pharmaceutical protein formulations, exhibiting properties comparable to polysorbates with the added advantage of minimal oxidizing potential uni-muenchen.de.

The enhanced performance of these this compound-based detergents is attributed to their specific molecular architecture, which can provide an optimal hydrophilic-lipophilic balance and favorable interactions with the hydrophobic regions of membrane proteins, thereby preventing denaturation and aggregation researchgate.netnih.gov.

Table 1: Comparison of this compound Detergents with Conventional Detergents for Membrane Protein Stability

| Detergent Type | Key Features | Performance vs. DDM/OGNG | Specific Proteins Tested | Reference |

| Malonate-derived Tetraglucosides (MTGs) | Four glucoside units, longer alkyl chains possible | Consistently enhanced stability | Two GPCRs, three transporters | acs.orgresearchgate.netnih.govacs.org |

| TTG-C10 (Triglucoside, related) | Tris(hydroxymethyl)aminomethane linker, C10 alkyl chain | Significantly more effective than DDM; superior to LMNG in preserving ligand-binding | β2AR, MOR (GPCRs), and other membrane proteins | nih.gov |

Role in Agricultural Science and Crop Protection

Tetraglucosides, particularly those found as components of natural products, demonstrate promising roles in agricultural science and crop protection. Saponins, a diverse group of glycosides that can include tetraglycosides, are known for their defensive properties in plants nih.gov.

Research has identified specific tetraglycosides with antifungal activities. For instance, a pennogenin tetraglycoside isolated from the plant Cestrum nocturnum (Solanaceae) has shown significant antifungal activity against Fusarium kuroshium, a causal agent of Fusarium dieback, and Fusarium solani mdpi.commdpi.com. This discovery suggests its potential as a botanical-origin agent for controlling emerging plant pests and diseases mdpi.com.

Beyond specific compounds, saponins from plants like Quillaja lancifolia have exhibited broad-spectrum anti-insect and antifungal properties nih.gov. These saponins acted as deterrents against generalist herbivores such as the mollusk Helix aspersa and the insect Spodoptera frugiperda, leading to reduced consumption and larval weight nih.gov. Their advantageous features include water solubility, biodegradability, and low toxicity to humans and other mammals, making them attractive candidates for environmentally friendly biocide development nih.gov. Furthermore, flavonol tetraglycoside components have been investigated for their insecticidal properties in lentil seeds, indicating their contribution to plant resistance against insect attack acs.orgacs.org.

These findings underscore the potential of naturally occurring tetraglucosides and related glycosides as sustainable alternatives for pest and disease management in agriculture, aligning with the growing demand for biological solutions and biostimulants that enhance crop health and resilience without relying on conventional synthetic chemicals andermatt.co.zaicl-growingsolutions.comrizobacter.com.borovensanext.com.

Applications in Biomaterials and Nanotechnology

Tetraglucosides contribute to the development of advanced biomaterials and nanotechnology, primarily through their ability to form self-assembling structures and serve as components in drug delivery systems. The amphiphilic nature of certain tetraglucosides allows them to self-assemble into supramolecular nanostructures, such as micelles, which are fundamental to nanotechnology applications researchgate.netresearchgate.net.

A compelling example is the β(1→6)this compound FFKLVFF chimera, a synthetic glycopeptide. This chimera has been shown to produce micelles, contrasting with the nanofibers formed by the peptide alone researchgate.netresearchgate.net. This unique self-assembly behavior creates new avenues for designing glycan-based nanomaterials with tailored properties researchgate.net. Peptides themselves are versatile building blocks for fabricating various nanostructures, including hydrogels and nanoparticles, which can be precisely functionalized to control their bioactivity and physical characteristics researchgate.netresearchgate.net.

In the realm of drug delivery, biomaterials and nanotechnology play a crucial role in enhancing drug stability, bioavailability, and targeted delivery frontiersin.orgmdpi.commdpi.comfrontiersin.orgbu.edu. While tetraglucosides may not always be the primary matrix material, their ability to form stable micellar structures or be incorporated into glycopeptide chimeras positions them as valuable components in the design of advanced delivery systems. Polysaccharide-based hydrogels, for instance, are actively explored for drug delivery and wound management google.co.in. The self-assembly properties of tetraglucosides can be leveraged to encapsulate therapeutic agents, potentially leading to controlled release and improved efficacy. The ongoing innovation in nano-biomaterials aims to overcome limitations of classical treatments by providing precise and effective delivery of therapeutic agents, a field where the unique structural properties of tetraglucosides can be highly advantageous frontiersin.orgmdpi.commdpi.comfrontiersin.org.

Table 2: Examples of this compound-Related Structures in Biomaterials and Nanotechnology

| Structure/Compound | Application Area | Key Behavior/Outcome | Reference |

| β(1→6)this compound FFKLVFF chimera | Nanomaterials, self-assembly | Forms micelles; creates opportunities for new glycan-based nanomaterials | researchgate.netresearchgate.net |

| Polysaccharide-based hydrogels (general) | Drug delivery | Used for drug delivery and wound management | google.co.in |

Q & A

Basic Research Questions

Q. What are the standard methodologies for structural characterization of tetraglucoside, and how do they address limitations in resolving stereochemical configurations?

- Methodological Answer : Structural elucidation typically combines nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 2D-COSY for glycosidic linkage analysis) with mass spectrometry (MS) for molecular weight confirmation. Challenges in stereochemical resolution may require X-ray crystallography or computational modeling (e.g., DFT calculations) . To ensure reproducibility, protocols must specify solvent systems, temperature, and calibration standards for instruments .

Q. How can researchers optimize extraction protocols for this compound from natural sources to minimize degradation?

- Methodological Answer : Use cold ethanol or methanol extraction under inert atmospheres (e.g., nitrogen) to prevent oxidative degradation. Quantify yield via HPLC with UV-Vis detection at 190–210 nm, calibrated against a pure reference standard. Validate stability using accelerated degradation studies (e.g., varying pH and temperature) .

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data in this compound studies?

- Methodological Answer : Apply non-linear regression models (e.g., sigmoidal dose-response curves) to determine EC₅₀ values. Use ANOVA for inter-group comparisons and post-hoc tests (e.g., Tukey’s HSD) to address multiplicity. Report confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different cellular models?

- Methodological Answer : Conduct a meta-analysis to identify variables such as cell line heterogeneity, culture conditions, or assay endpoints (e.g., apoptosis vs. proliferation markers). Validate findings using isogenic cell lines or primary cells, and employ orthogonal assays (e.g., flow cytometry alongside Western blotting) . Document batch-specific variations in this compound purity using LC-MS .

Q. What experimental designs are effective for studying this compound’s interaction with membrane transporters in pharmacokinetic studies?

- Methodological Answer : Use Caco-2 monolayers or MDCK cells transfected with human transporters (e.g., P-gp, BCRP) to assess permeability. Apply bidirectional transport assays with inhibitors (e.g., verapamil for P-gp). Quantify intracellular accumulation via LC-MS/MS and normalize to protein content . Include negative controls with transporter-knockout models .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action in metabolic pathways?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to identify pathway perturbations. Use network pharmacology tools (e.g., STRING, KEGG) for enrichment analysis. Validate key nodes (e.g., enzymes) via CRISPR/Cas9 knockouts or pharmacological inhibition .

Q. What strategies mitigate batch-to-batch variability in synthetic this compound used for longitudinal studies?

- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, including critical process parameter (CPP) monitoring (e.g., reaction time, catalyst purity). Characterize each batch via chiral HPLC and ¹H NMR. Use accelerated stability studies (40°C/75% RH) to establish shelf-life criteria .

Methodological Considerations for Data Integrity

- Reproducibility : Share raw datasets (e.g., NMR spectra, chromatograms) in public repositories like Zenodo or Figshare, adhering to FAIR principles .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental design and reporting .

- Contradiction Analysis : Use Bradford Hill criteria to assess causality in observed bioactivity discrepancies .

Tables: Key Analytical Parameters for this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.